Anticancer Activity: Indole derivatives have been widely studied for their anticancer potential. [, , , ]
Antiviral Activity: Some indole derivatives exhibit potent antiviral activity against various viruses. [, ]
Antimicrobial Activity: Indole scaffolds are present in several antimicrobial agents. []
Neuroprotective Agents: Indole-based compounds have shown promise as neuroprotective agents. []
Tubulin Polymerization Inhibitors: Several indole-containing molecules exhibit potent inhibitory activity against tubulin polymerization, a key target for anticancer therapies. [, ]
Related Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: These compounds, explored as potential tubulin polymerization inhibitors, demonstrated efficacy against various cancer cell lines, including HeLa, MCF-7, and HT-29 []. Notably, compound 7d within this series exhibited significant activity by inducing apoptosis, arresting cell cycle progression, and disrupting tubulin assembly in a manner similar to colchicine [].
Relevance: This series shares the core structure of a substituted indole moiety linked to an acetamide group with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. The variations lie in the substituents on the indole nitrogen, the presence of a pyrazole or triazole ring, and the specific substitution pattern on the phenyl ring attached to the acetamide nitrogen [].
Compound Description: This study focused on synthesizing and evaluating the cytotoxic activity of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives against various cancer cell lines []. The research highlighted the impact of substituent position on the phenyl ring (N-phenyl) on cytotoxic activity [].
Relevance: These compounds share the core structure of an indole moiety connected to an acetamide group with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. The differences are in the presence of a 2,3-dioxo group on the indole ring and the substitution patterns on the phenyl ring attached to the acetamide nitrogen [].
Compound Description: This research focused on the mechanism of action and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives as inhibitors of the human respiratory syncytial virus (RSV) []. Two compounds, 4-49 C and 1-HB-63, showed promising in vitro activity against RSV [].
Relevance: The compounds in this series, as well as 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, belong to the class of substituted indole derivatives containing an acetamide group []. They differ in the substituents and their positions on the indole ring, the presence of a thio/sulfinyl linker, and the substitution pattern on the phenyl ring attached to the acetamide nitrogen [].
Compound Description: The paper describes the crystal structure of this compound, highlighting its conformational features and intermolecular interactions [].
Relevance: This compound shares the 5-methoxyindole moiety with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, emphasizing the relevance of this structural motif [].
Compound Description: This study presents the crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, focusing on its conformational features, particularly the dihedral angle between the indole and phenyl rings [].
Relevance: This compound shares the core structure of an indole ring connected to an acetamide group with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. The variations are the methoxy substitution on the indole ring and the specific alkyl substituent on the acetamide nitrogen [].
N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide
Compound Description: This compound acts as a melatonin receptor ligand, specifically as an antagonist of the MT1 receptor and a partial agonist of the MT2 receptor []. The study investigates its effect, along with melatonin, on murine Colon 38 cancer growth in vitro and in vivo [].
Relevance: This compound and 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide belong to the class of substituted indole derivatives containing an amide group []. They differ in the position of the methoxy substitution on the indole ring, the length of the alkyl chain attached to the amide nitrogen, and the presence of an additional methylene linker between the indole ring and the amide nitrogen in N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide [].
Compound Description: This compound, AZD4205, is a potent and selective Janus Kinase 1 (JAK1) inhibitor []. It exhibits promising antitumor activity, particularly when used with the EGFR inhibitor osimertinib, in preclinical models of non-small cell lung cancer (NSCLC) [].
Relevance: This compound shares the indole core structure with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Still, it features a more complex substitution pattern, including a pyrazole-pyrimidine moiety attached to the indole ring and a methylpiperazine group on the acrylamide side chain [].
Compound Description: Identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent, this compound requires careful monitoring during drug development [].
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Compound Description: Deuterated versions of this compound have potential in treating disorders associated with melatonin deficiency [].
Compound Description: The study focuses on the crystal structure of this compound, highlighting the dihedral angles between the aromatic rings and the intermolecular interactions in the crystal lattice [].
Compound Description: The paper elucidates the crystal structure of this compound, emphasizing the planarity of the indole ring systems and their relative orientation [].
N-(2,3-difluorophenyl)-2-[4-(7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-difluorophenyl)-2-[4-(7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin
Compound Description: These compounds are described in a patent focusing on their use in treating proliferative diseases, particularly cancer [].
Relevance: Although structurally more complex, these compounds share a substituted indole scaffold with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. They differ in the specific substituents and their positions on the indole ring and the presence of a quinazoline-pyrazole moiety [].
Compound Description: The paper describes the crystal structure of this compound, emphasizing intermolecular interactions, including π-π stacking and hydrogen bonding [].
Compound Description: As a Combretastatin A-4 analogue, this compound exhibits significant cytotoxic activity against cancer cell lines such as MCF-7 and HT-29 []. It demonstrated potent in vivo antitumor activity in a human tumor xenograft model [].
2-(4-Methoxy-1H-indol-3-yl)acetonitrile
Compound Description: This study describes the crystal structure of this compound, focusing on the conformation of the cyanide group and intermolecular hydrogen bonding interactions [].
Relevance: This compound shares the core structure of a methoxy-substituted indole ring linked to an acetamide group with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. The key differences lie in the substituents on the indole nitrogen, the presence of a methyl group on the indole ring, and the specific substitution pattern on the phenethyl group attached to the acetamide nitrogen [].
Compound Description: This research focuses on pharmaceutical compositions containing this compound, highlighting its potential for oral administration in tablet form [].
Relevance: This compound, along with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, falls under the category of substituted indole derivatives. Despite the shared indole core, they differ significantly in their substituents and overall structure []. The compound in this study features a cyclopropanecarboxamide group, a fluorinated benzo[d][1,3]dioxole moiety, and a dihydroxypropyl substituent, which are absent in 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide [].
Compound Description: LNP023, a potent and selective factor B inhibitor, is under clinical evaluation for treating complement-mediated diseases like age-related macular degeneration and paroxysmal nocturnal hemoglobinuria [].
Relevance: While structurally distinct from 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, this compound shares the common feature of a methoxy-substituted indole ring, highlighting the relevance of this moiety in medicinal chemistry [].
Compound Description: This study focuses on characterizing the crystal structure of this compound, highlighting structural details like bond lengths, angles, and intermolecular interactions [].
Compound Description: Obtained as a side product during the synthesis of an antitubercular agent, this compound's crystal and molecular structures were reported [].
Relevance: Although structurally distinct from 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, the presence of a methoxy-substituted aromatic ring system in this compound suggests a potential connection based on shared structural motifs [].
Compound Description: D-24851, a potent tubulin inhibitor, is under preclinical development as a potential anticancer agent []. The study describes its optimized synthesis and comprehensive spectroscopic characterization [].
Compound Description: The study investigates the vibrational, electronic, and structural properties of this compound using experimental spectroscopic techniques and quantum chemical calculations [].
Relevance: This compound shares the core structure of an indole ring linked to an acetamide moiety with 2-(7-methoxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. The variations lie in the specific substituents on the indole ring, the presence of a phenylsulfonyl group on the indole nitrogen, and the absence of the phenethyl group on the acetamide nitrogen [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.